molecular formula C14H11Cl2N3OS B5888667 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide

2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide

Cat. No.: B5888667
M. Wt: 340.2 g/mol
InChI Key: KKYXMCUUJAVLAX-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction and separation of metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction mixture is then treated with 5-chloropyridin-2-amine to form the desired product . The reaction conditions typically involve maintaining the reaction mixture at room temperature and using reagent-grade chemicals to ensure high purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like acetone or ethanol and may require heating.

    Complexation: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used as reagents.

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biological effects. For example, the antioxidant activity is attributed to the compound’s ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide is unique due to its specific structure, which allows it to form stable complexes with a variety of transition metals. This property makes it particularly useful in applications requiring metal chelation and separation .

Properties

IUPAC Name

2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-8-2-4-10(11(16)6-8)13(20)19-14(21)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYXMCUUJAVLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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